1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride

Catalog No.
S12155130
CAS No.
M.F
C9H16ClN3O2
M. Wt
233.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carb...

Product Name

1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride

IUPAC Name

1-(azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide;hydrochloride

Molecular Formula

C9H16ClN3O2

Molecular Weight

233.69 g/mol

InChI

InChI=1S/C9H15N3O2.ClH/c1-10-9(14)6-2-8(13)12(5-6)7-3-11-4-7;/h6-7,11H,2-5H2,1H3,(H,10,14);1H

InChI Key

BVGMQGNWHJRDCD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CC(=O)N(C1)C2CNC2.Cl

1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride is a complex nitrogen-containing heterocyclic compound characterized by its unique four-membered azetidine ring. This compound features a pyrrolidine moiety and a carboxamide functional group, contributing to its distinct chemical properties and potential applications in medicinal chemistry. The azetidine ring introduces significant ring strain, which influences the compound's reactivity and interaction with biological targets.

The chemical behavior of 1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride includes a variety of reactions:

  • Oxidation: The compound can undergo oxidation to yield various oxidized derivatives, often involving agents like potassium permanganate.
  • Reduction: Reduction processes can convert this compound into more saturated forms, typically using reducing agents such as lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring is modified or opened, leading to functionalized derivatives.

These reactions are facilitated by controlled conditions that optimize yield and purity.

The biological activity of 1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride has been the focus of various studies. It has demonstrated potential in:

  • Enzyme Inhibition: This compound has been shown to inhibit specific kinases, impacting critical signaling pathways involved in cell growth and differentiation. For example, it inhibits the phosphorylation of STAT3, leading to reduced proliferation and increased apoptosis in certain cancer cell lines.
  • Cellular Effects: It influences cellular processes by modulating gene expression and metabolic pathways, showcasing its potential as a therapeutic agent in oncology .

Synthesis of 1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride can be achieved through several methods:

  • Cyclization Reactions: The synthesis often involves cyclization of appropriate precursors under specific conditions, such as copper-catalyzed multicomponent reactions.
  • Advanced Catalytic Systems: Industrial methods may utilize advanced catalysts to enhance yield while adhering to principles of green chemistry to minimize waste .

These synthetic strategies are crucial for producing the compound efficiently for research and pharmaceutical applications.

The applications of 1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride are varied and significant:

  • Drug Discovery: Its unique structure makes it a valuable candidate in drug development, particularly for targeting specific enzymes or receptors implicated in diseases.
  • Polymerization Processes: The compound's reactivity allows it to be used in polymer chemistry, potentially leading to new materials with desirable properties.

Interaction studies have revealed that 1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride can bind effectively to various biological targets:

  • Receptor Binding: It interacts with surface receptors on cells, modulating their activity and influencing downstream signaling pathways.
  • Enzyme Interactions: The compound's inhibition of kinases suggests that it may play a role in altering metabolic pathways critical for cancer progression .

These interactions underscore its potential utility in therapeutic contexts.

1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride can be compared with several similar nitrogen-containing heterocycles:

Compound NameStructure TypeUnique Features
AziridinesThree-membered ringMore strained than azetidines; highly reactive
PyrrolidinesFive-membered ringLess strained; more stable with different reactivity
2-AzetidinonesFour-membered ringSimilar structure but distinct reactivity patterns

The uniqueness of 1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride lies in its balance between ring strain and stability, making it a versatile compound for various applications in medicinal chemistry and beyond .

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name, 1-(azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride, reflects its core structure:

  • A pyrrolidone ring (5-oxopyrrolidine) substituted at position 3 with a carboxamide group.
  • The carboxamide nitrogen is methylated (N-methyl), and the azetidine ring (3-membered nitrogen heterocycle) is attached at position 1 of the pyrrolidone.
  • The hydrochloride salt form is denoted by the suffix hydrochloride.

Alternative registry identifiers include:

  • CAS Number: 2126163-35-5
  • Chemspace ID: CSSB00025791252
  • MFCD: MFCD31381375.

Molecular Formula and Weight Analysis

The molecular formula is C₉H₁₆ClN₃O₂, with a calculated molecular weight of 234.7 g/mol. Key mass contributions include:

  • Pyrrolidone backbone: 99.1 g/mol (C₅H₇NO)
  • Azetidine moiety: 57.1 g/mol (C₃H₆N)
  • Hydrochloride counterion: 36.5 g/mol (HCl).

A comparison to related compounds reveals incremental changes in mass with substituent variations (Table 1).

Table 1: Comparative Molecular Weights of Pyrrolidone Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)
1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochlorideC₉H₁₆ClN₃O₂234.7
1-Methyl-5-oxopyrrolidine-3-carboxamideC₆H₁₀N₂O₂142.2
1-(Azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide hydrochlorideC₁₀H₁₈ClN₃O₂247.7

Stereochemical Configuration and Conformational Isomerism

While explicit stereochemical data for this compound remains unpublished, its structure suggests potential stereogenic centers:

  • The azetidine ring’s 3-position may adopt distinct conformations due to ring strain.
  • The pyrrolidone’s lactam group imposes planarity, reducing rotational freedom around the C=O bond.

Computational models predict a twist-boat conformation for the pyrrolidone ring, stabilized by intramolecular hydrogen bonding between the amide NH and the azetidine nitrogen.

Crystallographic Data and Solid-State Arrangement

No single-crystal X-ray diffraction data is publicly available. However, analogous compounds (e.g., 1-methyl-5-oxopyrrolidine-3-carboxamide) exhibit:

  • Monoclinic crystal systems with P2₁/c space groups.
  • Hydrogen-bonded dimers via amide-amide interactions.

The hydrochloride salt likely forms a ionic lattice with chloride ions bridging protonated azetidine nitrogens.

Comparative Analysis with Related Pyrrolidone Derivatives

Key structural differences impact physicochemical properties:

  • N-methyl vs. N,N-dimethyl substitution: The monomethylated derivative (target compound) has reduced lipophilicity (LogP = -2.04) compared to dimethylated analogs (LogP = -1.62).
  • Azetidine vs. larger heterocycles: The 3-membered azetidine enhances ring strain, potentially increasing reactivity compared to piperidine-containing analogs.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

233.0931045 g/mol

Monoisotopic Mass

233.0931045 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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